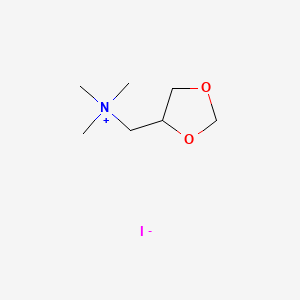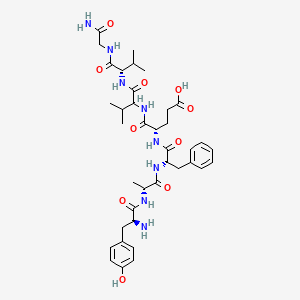
(-)-Eburnamonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Eburnamonine: is an indole alkaloid derived from the plant Vinca minor. It is known for its vasodilatory properties and has been studied for its potential therapeutic applications, particularly in the treatment of cerebrovascular disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamonine typically involves the extraction from Vinca minor or other related plant species. The process includes several steps:
Extraction: The plant material is subjected to solvent extraction to isolate the alkaloid.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Synthesis: In some cases, synthetic routes are employed, involving the construction of the indole ring system followed by functional group modifications to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are used to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (-)-Eburnamonine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the indole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced functional groups, often leading to increased biological activity.
Substituted derivatives: A wide range of compounds with varied functional groups, enhancing the compound’s versatility in research and therapeutic applications.
科学研究应用
Chemistry:
Synthetic Chemistry: (-)-Eburnamonine serves as a precursor for the synthesis of various indole alkaloids and related compounds.
Analytical Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology:
Neurobiology: Studied for its effects on neuronal cells and potential neuroprotective properties.
Cell Biology: Investigated for its role in cell signaling pathways and cellular metabolism.
Medicine:
Cerebrovascular Disorders: Explored for its vasodilatory effects and potential to improve cerebral blood flow.
Neurodegenerative Diseases: Researched for its neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.
Industry:
Pharmaceuticals: Utilized in the development of drugs targeting cerebrovascular and neurodegenerative disorders.
Biotechnology: Employed in the production of bioactive compounds through biotechnological processes.
作用机制
Molecular Targets and Pathways: (-)-Eburnamonine exerts its effects primarily through its interaction with vascular smooth muscle cells, leading to vasodilation. It is believed to modulate calcium ion channels and nitric oxide pathways, resulting in the relaxation of blood vessels and improved blood flow.
相似化合物的比较
Vincamine: Another indole alkaloid with similar vasodilatory properties.
Vinblastine: A related compound used in cancer therapy.
Vincristine: Another vinca alkaloid with applications in oncology.
Uniqueness: (-)-Eburnamonine is unique in its specific vasodilatory effects and its potential neuroprotective properties, distinguishing it from other similar compounds primarily used in oncology.
属性
IUPAC Name |
15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJAPUKIYAZSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859889 |
Source


|
| Record name | 14,15-Dihydroeburnamenin-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-00-0 |
Source


|
| Record name | Eburnamenin-14(15H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
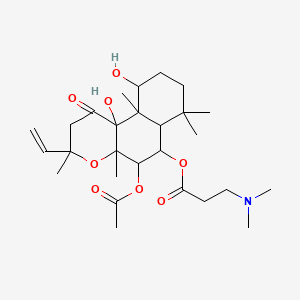
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)

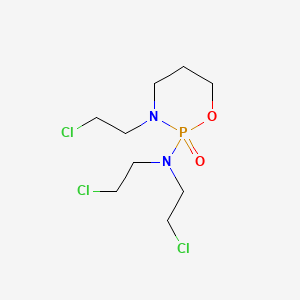
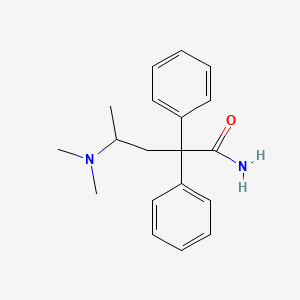
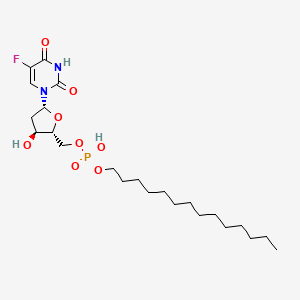
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
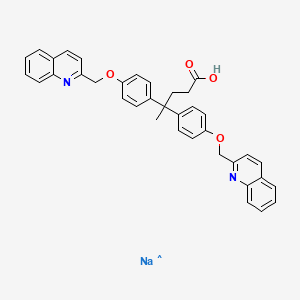
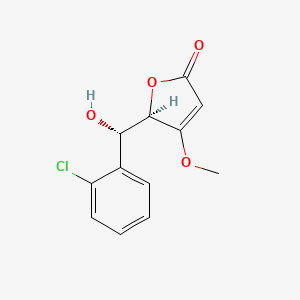
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
